PGF2alpha-isopropyl ester
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Overview
Description
PGF2alpha-isopropyl ester, also known as isopropyl 9S,11R,15S-trihydroxy-5Z,13E-prostadienoate, is a synthetic derivative of prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is primarily known for its role in reducing intraocular pressure, making it a valuable compound in the treatment of glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PGF2alpha-isopropyl ester involves the esterification of prostaglandin F2alpha with isopropanol. This process typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity. One common method involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PGF2alpha-isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
PGF2alpha-isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of prostaglandins and their derivatives.
Biology: Researchers use it to investigate the physiological roles of prostaglandins in various biological processes.
Mechanism of Action
PGF2alpha-isopropyl ester exerts its effects by binding to the prostaglandin F2alpha receptor (FP receptor). This binding triggers a cascade of intracellular events that lead to the relaxation of smooth muscle tissues and increased outflow of aqueous humor in the eye. The compound also influences the expression of matrix metalloproteinases, which play a role in remodeling the extracellular matrix .
Comparison with Similar Compounds
Similar Compounds
Latanoprost: Another prostaglandin analog used in glaucoma treatment.
Travoprost: Similar to latanoprost, it is used to reduce intraocular pressure.
Bimatoprost: A synthetic prostamide analog with similar applications
Uniqueness
PGF2alpha-isopropyl ester is unique due to its high efficacy and potency in reducing intraocular pressure compared to other prostaglandin analogs. Its esterification with isopropanol significantly enhances its bioavailability and reduces side effects, making it a preferred choice in certain therapeutic applications .
Properties
IUPAC Name |
propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPABVZYYTCHNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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